tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20BrFN2O4S It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl group, and a sulfonyl group attached to the piperazine ring
Preparation Methods
The synthesis of tert-butyl 4-(4-bromo-3-fluorophenyl)sulfonylpiperazine-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the bromo-fluorophenyl group: The bromo-fluorophenyl group can be introduced by reacting the piperazine derivative with 4-bromo-3-fluorobenzene under suitable conditions.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and reduction reactions: The sulfonyl group can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of sulfoxides and sulfones.
Hydrolysis: The tert-butyl carboxylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a tool to study the biological activity of piperazine derivatives and their interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-3-fluorophenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate: This compound lacks the sulfonyl group, which may result in different chemical and biological properties.
Tert-butyl 4-(4-bromo-3-chlorophenyl)sulfonylpiperazine-1-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and interactions with biological targets.
Tert-butyl 4-(4-bromo-3-methylphenyl)sulfonylpiperazine-1-carboxylate: This compound has a methyl group instead of a fluorine atom, which may influence its chemical stability and biological activity.
The uniqueness of tert-butyl 4-(4-bromo-3-fluorophenyl)sulfonylpiperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-3-fluorophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNIUOBZEZNOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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